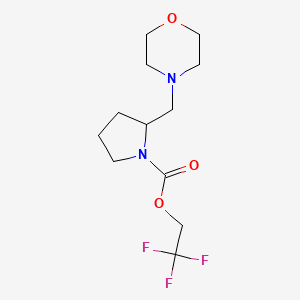
4-Tert-butyl-1-chloro-2-iodobenzene
Vue d'ensemble
Description
4-Tert-butyl-1-chloro-2-iodobenzene is an organic compound with the molecular formula C10H12ClI. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and an iodine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-chloro-2-iodobenzene typically involves the iodination of 4-tert-butyl-1-chlorobenzene. One common method is the Sandmeyer reaction, where 4-tert-butyl-1-chlorobenzene is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-1-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the iodine and chlorine substituents, which can direct incoming electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The iodine atom can be oxidized to form hypervalent iodine compounds, which are useful intermediates in organic synthesis.
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as Dess-Martin periodinane and iodosylbenzene are used for oxidation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of this compound.
Oxidation: Products include hypervalent iodine compounds and oxidized derivatives of the benzene ring.
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tert-butyl-1-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-1-chloro-2-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates electrophilic aromatic substitution reactions by making the ring more reactive towards electrophiles . In oxidation reactions, the iodine atom can form hypervalent iodine intermediates, which are highly reactive and can participate in various oxidative transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-1-chlorobenzene: Lacks the iodine substituent, making it less reactive in certain types of reactions.
4-Tert-butyl-1-iodobenzene: Lacks the chlorine substituent, which affects its reactivity and the types of reactions it can undergo.
4-Chloro-1-iodobenzene: Lacks the tert-butyl group, which influences its steric properties and reactivity.
Uniqueness
4-Tert-butyl-1-chloro-2-iodobenzene is unique due to the presence of both chlorine and iodine substituents on the benzene ring, which provides a combination of electronic and steric effects that influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
IUPAC Name |
4-tert-butyl-1-chloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMXITGBZNSYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B1442928.png)





![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)

![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)

![4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline](/img/structure/B1442941.png)
